

Application Notes and Protocols for Stimulating T Cells with Photolumazine I

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Compound of Interest

Compound Name: *Photolumazine I*

Cat. No.: *B12379682*

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Introduction

Photolumazine I is a ribityllumazine-derived small molecule that acts as a ligand for the major histocompatibility complex class I-related protein 1 (MR1). This application note provides a detailed protocol for the stimulation of a specific subset of T cells, Mucosal-Associated Invariant T (MAIT) cells, using **Photolumazine I**. MAIT cells are innate-like T cells that recognize microbial metabolites presented by MR1, playing a role in host defense.[1][2][3] The activation of MAIT cells by **Photolumazine I** is dependent on the presentation by MR1 on antigen-presenting cells (APCs). This protocol outlines the in vitro stimulation of human MAIT cells and methods for quantifying their activation.

Principle

MAIT cells are activated through the T cell receptor (TCR) recognizing the **Photolumazine I**-MR1 complex on the surface of an APC. This TCR-dependent activation, in conjunction with co-stimulatory signals, leads to MAIT cell proliferation, upregulation of activation markers, and secretion of pro-inflammatory cytokines such as Interferon-gamma (IFN- γ) and Tumor Necrosis Factor-alpha (TNF- α).[1]

Data Presentation

The following tables summarize quantitative data on MAIT cell activation in response to MR1 ligands. While specific dose-response data for **Photolumazine I** is limited in the public domain, data for the structurally related Photolumazine V (PLV) and the potent synthetic ligand 5-OP-RU are presented to provide a reference for expected outcomes.

Table 1: Upregulation of MAIT Cell Activation Markers

Stimulus	Concentration	Cell Type	Activation Marker	% Positive Cells (Fold Change vs. Unstimulated)	Reference
5-OP-RU	10 ng/mL	Human PBMCs	CD69	~80%	[4]
5-OP-RU	100 ng/mL	Human PBMCs	CD25	~70%	
E. coli	100 CFU/monocyte	Human PBMCs	CD69	High	
E. coli	100 CFU/monocyte	Human PBMCs	CD25	High	

Table 2: Cytokine Production by Activated MAIT Cells

Stimulus	Concentration	Cell Type	Cytokine	Method	Result (vs. Unstimulated)	Reference
Photolumazine V Isomers	50 μ M	Human MAIT cell clones + DCs	IFN- γ	ELISPOT	Significant increase in spot-forming units	
5-OP-RU	10 ng/mL	Human PBMCs	IFN- γ	Intracellular Staining	~60% of MAIT cells IFN- γ +	
5-OP-RU	10 ng/mL	Human PBMCs	TNF- α	Intracellular Staining	~50% of MAIT cells TNF- α +	
E. coli	200 BpC	Human PBMCs	TNF- α	Intracellular Staining	~34% of MAIT cells TNF- α +	

Experimental Protocols

Protocol 1: Preparation of Cells

1.1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

- Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).
- Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Carefully aspirate the upper layer (plasma and platelets) and collect the mononuclear cell layer at the interface.

- Wash the collected cells with PBS by centrifuging at 300 x g for 10 minutes. Repeat the wash step.
- Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
- Count the cells and adjust the concentration to $1-2 \times 10^6$ cells/mL.

1.2. Culture of MR1-Expressing Antigen-Presenting Cells (APCs)

- For this protocol, either freshly isolated monocytes from PBMCs or an MR1-expressing cell line (e.g., THP-1) can be used.
- Culture THP-1 cells in complete RPMI-1640 medium. Maintain cell density between 1×10^5 and 1×10^6 cells/mL.

Protocol 2: In Vitro Stimulation of MAIT Cells with Photolumazine I

- Seed 2×10^5 PBMCs or a mix of 1×10^5 T cells and 1×10^5 MR1-expressing APCs (e.g., THP-1 cells) per well in a 96-well round-bottom plate in a final volume of 200 µL of complete RPMI-1640 medium.
- Prepare a stock solution of **Photolumazine I** in an appropriate solvent (e.g., DMSO) and dilute it in culture medium to the desired final concentrations. A starting concentration of 50 µM can be used based on studies with Photolumazine V. It is recommended to perform a dose-response experiment (e.g., 0.1 µM to 100 µM).
- Add the diluted **Photolumazine I** to the cell cultures. Include appropriate controls:
 - Unstimulated control (vehicle only).
 - Positive control (e.g., 5-OP-RU at 10-100 ng/mL or PMA/Ionomycin).
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the desired time.
 - For activation marker analysis: 18-24 hours.

- For intracellular cytokine analysis: 6-24 hours (add a protein transport inhibitor like Brefeldin A for the last 4-6 hours).
- For cytokine measurement in supernatant (ELISA): 24-72 hours.

Protocol 3: Quantification of MAIT Cell Activation

3.1. Flow Cytometry for Activation Markers

- Harvest the cells from the 96-well plate and transfer to FACS tubes.
- Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
- Stain the cells with a panel of fluorescently labeled antibodies to identify MAIT cells and assess activation markers. A typical panel includes:
 - MAIT cell identification: Anti-CD3, Anti-TCR Vα7.2, Anti-CD161.
 - Activation markers: Anti-CD69, Anti-CD25.
- Incubate the cells with the antibody cocktail for 30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer.
- Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
- Analyze the data using appropriate software, gating on the MAIT cell population (CD3+ TCR Vα7.2+ CD161+) to determine the percentage of CD69+ and CD25+ cells.

3.2. Intracellular Cytokine Staining

- Follow steps 1-5 of the activation marker staining protocol.
- After surface staining, fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
- Stain the cells with fluorescently labeled antibodies against intracellular cytokines (e.g., Anti-IFN-γ, Anti-TNF-α) for 30 minutes at 4°C in the dark.

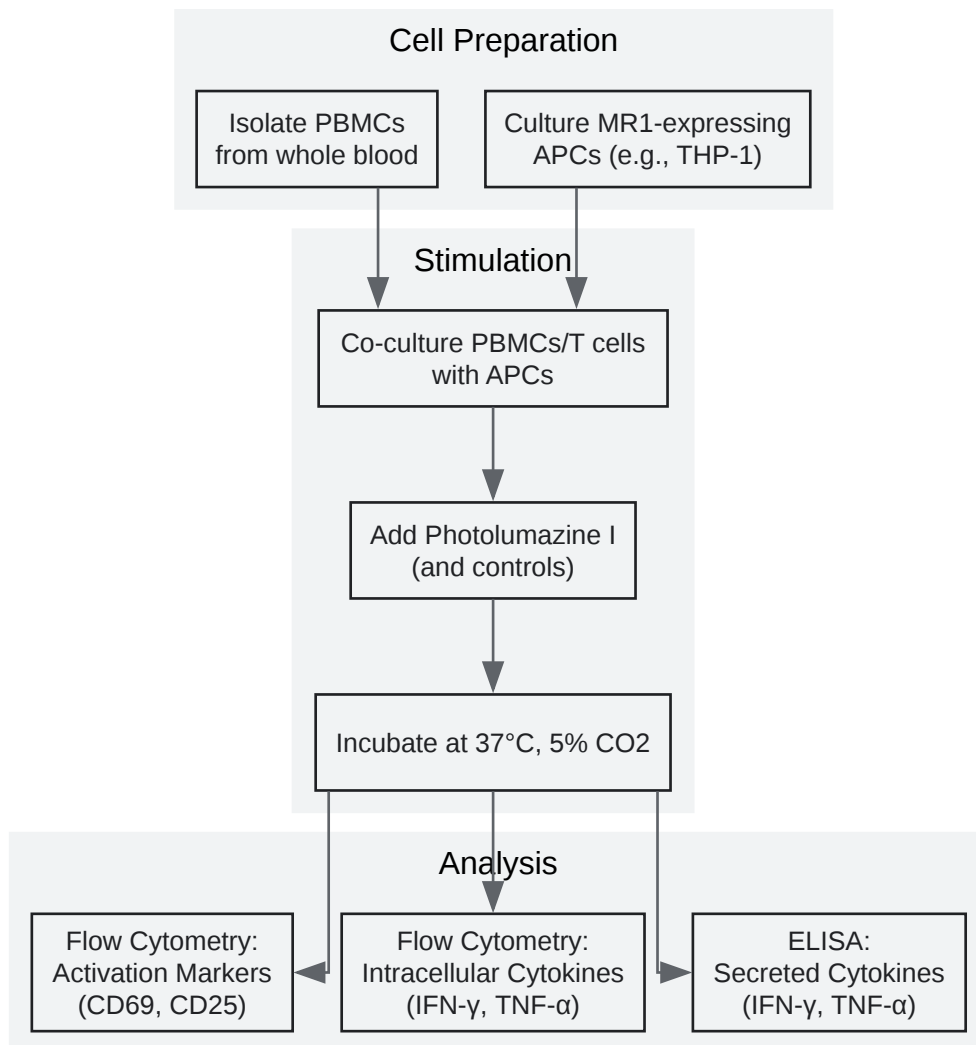
- Wash the cells with permeabilization buffer.
- Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
- Analyze the data by gating on the MAIT cell population to determine the percentage of cytokine-producing cells.

3.3. ELISA for Secreted Cytokines

- After the desired incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.
- Carefully collect the culture supernatant without disturbing the cell pellet.
- Measure the concentration of IFN- γ and TNF- α in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

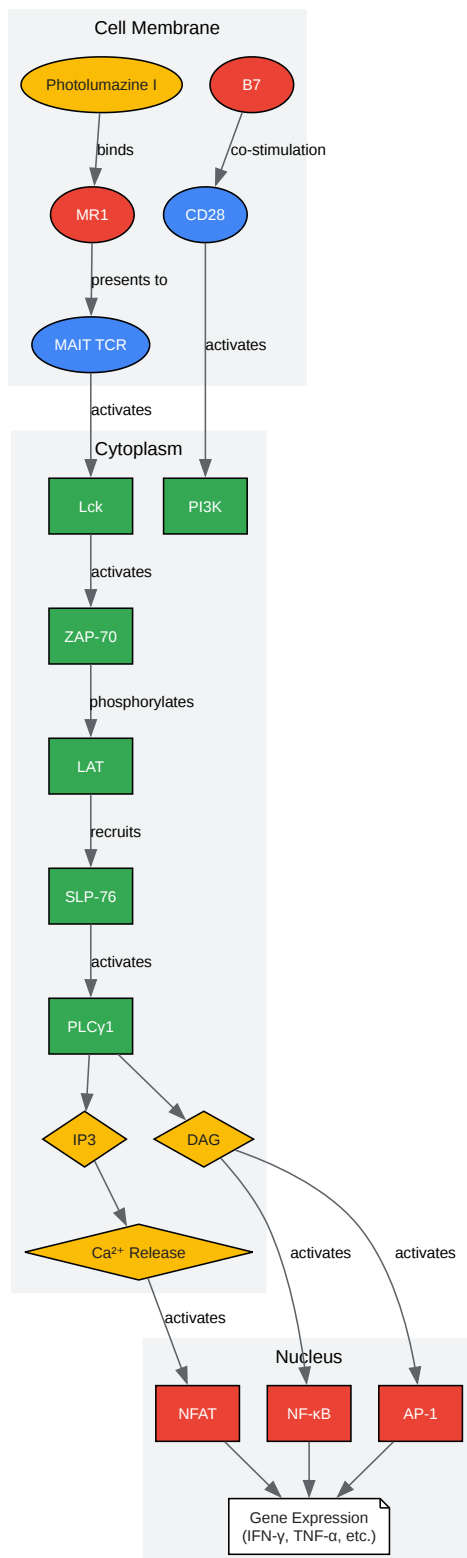
Signaling Pathways and Experimental Workflows

Experimental Workflow for MAIT Cell Activation

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MAIT Cell Activation Workflow

MR1-TCR Signaling Pathway in MAIT Cells

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MR1-TCR Signaling Pathway

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